molecular formula C17H13F3N2O2S B2746014 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole CAS No. 477856-67-0

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole

カタログ番号: B2746014
CAS番号: 477856-67-0
分子量: 366.36
InChIキー: RDAHMURRZFZSSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, a methoxyphenyl group, and a trifluoromethylbenzyl sulfanyl group

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazides with carbon disulfide and subsequent reaction with appropriate aryl halides under basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield .

化学反応の分析

Types of Reactions

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学的研究の応用

2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole has several scientific research applications:

作用機序

The mechanism of action of 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxadiazole ring can interact with active sites of enzymes, inhibiting their activity and leading to various biological effects .

類似化合物との比較

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)phenyl]sulfanyl}-1,3,4-oxadiazole
  • 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfonyl}-1,3,4-oxadiazole
  • 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]thio}-1,3,4-oxadiazole

Uniqueness

The presence of the trifluoromethylbenzyl sulfanyl group in 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds .

生物活性

The compound 2-(4-Methoxyphenyl)-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C18H16F3N2O2S
  • Molecular Weight : 372.39 g/mol

Biological Activity Overview

  • Antimicrobial Activity
    • Compounds containing the oxadiazole moiety have been reported to exhibit significant antimicrobial properties. For instance, studies indicate that analogs of oxadiazoles demonstrate potent activity against various bacterial strains and fungi. The presence of the methoxy and trifluoromethyl groups enhances their lipophilicity, contributing to improved membrane permeability and bioactivity .
  • Anticancer Activity
    • Recent research highlights the potential of oxadiazole derivatives in cancer therapy. Specifically, compounds similar to This compound have shown promising results in inhibiting cancer cell proliferation. For example, a study demonstrated that related oxadiazole derivatives induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways and increasing p53 expression levels .
  • Antiplasmodial Activity
    • The compound's structural analogs have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria. In vitro studies revealed that certain oxadiazole derivatives exhibit slow-action antiplasmodial activity with IC50 values below 40 nM against drug-sensitive strains . This suggests a potential role in malaria treatment, especially in cases resistant to conventional therapies.

The biological activity of This compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Oxadiazoles often act by inhibiting key enzymes involved in cellular metabolism or signaling pathways.
  • Induction of Apoptosis : The activation of apoptotic pathways through caspase activation has been observed in cancer cell lines treated with related compounds .
  • Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their integrity and function.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated various oxadiazole derivatives against clinical isolates of bacteria and fungi. Results indicated that compounds with similar structures to our target showed effective inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
  • Cancer Cell Line Studies
    • In vitro tests on MCF-7 breast cancer cells demonstrated that treatment with oxadiazole derivatives led to a dose-dependent decrease in cell viability. The most active compound exhibited an IC50 value of 0.65 µM, significantly lower than many existing chemotherapeutics .
  • Antiplasmodial Screening
    • In a screening assay against P. falciparum strains, several analogs showed IC50 values between 0.07 and 0.57 µM, indicating strong potential for further development as antimalarial agents .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

CompoundTarget OrganismMIC (µg/mL)
AStaphylococcus aureus0.5
BEscherichia coli2
CCandida albicans8

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (µM)
D0.65
E2.41
F5.00

Table 3: Antiplasmodial Activity Against P. falciparum

CompoundIC50 (µM)Resistance Profile
G0.50Drug-sensitive
H0.57Multi-drug resistant

特性

IUPAC Name

2-(4-methoxyphenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S/c1-23-14-8-4-12(5-9-14)15-21-22-16(24-15)25-10-11-2-6-13(7-3-11)17(18,19)20/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAHMURRZFZSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。